2-Bromo-3,5-diethoxy-6-nitropyridine chemical structure and properties
2-Bromo-3,5-diethoxy-6-nitropyridine chemical structure and properties
An In-Depth Technical Guide to 2-Bromo-3,5-diethoxy-6-nitropyridine
This guide provides a comprehensive technical overview of 2-Bromo-3,5-diethoxy-6-nitropyridine, a substituted pyridine derivative of significant interest to researchers and professionals in synthetic and medicinal chemistry. We will delve into its structure, properties, synthesis, and reactivity, highlighting its potential as a versatile building block for the development of novel chemical entities.
Introduction: The Strategic Value of a Polysubstituted Pyridine
Substituted pyridines are considered "privileged scaffolds" in drug discovery, forming the core of numerous approved pharmaceuticals. The specific arrangement of functional groups in 2-Bromo-3,5-diethoxy-6-nitropyridine—a leaving group (bromo), two electron-donating groups (ethoxy), and a powerful electron-withdrawing group (nitro)—creates a unique electronic landscape on the pyridine ring. This configuration imparts a high degree of reactivity and synthetic versatility, making it a valuable intermediate for constructing complex molecular architectures.
A historical review of related compounds reveals that the nitration of 3,5-diethoxypyridine yields a mono-nitro derivative with the nitro group introduced at the 2-position.[1] Further investigation into the properties of bromo-derivatives of 3,5-diethoxypyridine has clarified the structures of several isomers, with one previously misidentified compound being confirmed as 2-bromo-3,5-diethoxy-6-nitro-pyridine.[1] This guide aims to consolidate the known information and provide expert insights into leveraging its chemical potential.
Molecular Structure and Physicochemical Properties
The structure of 2-Bromo-3,5-diethoxy-6-nitropyridine is defined by a central pyridine ring functionalized at five positions. The bromine atom at C2 and the nitro group at C6 are positioned ortho and para to the ring nitrogen, respectively. These are the positions most activated towards nucleophilic attack due to the ability of the electronegative pyridine nitrogen to stabilize the negative charge of the reaction intermediate (the Meisenheimer complex).[2] The powerful electron-withdrawing effect of the nitro group further enhances this activation. Conversely, the two ethoxy groups at C3 and C5 are electron-donating, modulating the overall electron density of the ring.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C9H11BrN2O4 | (Calculated) |
| Molecular Weight | 291.10 g/mol | (Calculated) |
| Appearance | Likely a yellow crystalline solid, based on analogous compounds.[1][3] | N/A |
| Melting Point | 165 °C | [1] |
Note: Spectroscopic data for this specific molecule is not widely published. Characterization would rely on standard techniques such as NMR, IR, and Mass Spectrometry to confirm the structure.
Synthesis and Purification
The preparation of 2-Bromo-3,5-diethoxy-6-nitropyridine can be approached through a logical sequence of aromatic substitution reactions on a pyridine core. While a specific, detailed protocol for this exact molecule is scarce in readily available literature, a plausible and field-proven synthetic strategy can be designed based on established heterocyclic chemistry principles.[4]
Proposed Synthetic Workflow
The most logical pathway involves the nitration of a pre-functionalized diethoxypyridine, followed by selective bromination.
Caption: Proposed workflow for the synthesis of 2-Bromo-3,5-diethoxy-6-nitropyridine.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on standard procedures for the nitration and bromination of activated pyridine rings.[4]
Step 1: Nitration of 3,5-Diethoxypyridine
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Reaction Setup: To a flask cooled in an ice bath (0-5 °C), slowly add 3,5-diethoxypyridine (1.0 eq) to a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid.
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Causality: The strongly acidic and cold conditions are necessary to control the exothermic nitration reaction and prevent over-nitration or degradation of the starting material.
-
-
Reaction: Stir the mixture at low temperature for 1-2 hours, allowing the reaction to proceed to completion. Monitor progress using Thin Layer Chromatography (TLC).
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Workup: Carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., NaOH solution) until the pH is basic.
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Isolation: The resulting precipitate, 3,5-diethoxy-2-nitropyridine, is collected by filtration, washed with cold water, and dried under vacuum.[1]
Step 2: Bromination of 3,5-Diethoxy-2-nitropyridine
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Reaction Setup: Dissolve the 3,5-diethoxy-2-nitropyridine intermediate (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.
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Reagent Addition: Add a brominating agent, such as elemental bromine (1.0-1.1 eq) or N-Bromosuccinimide (NBS), dropwise. The presence of a catalyst like iron(III) bromide may be beneficial.
-
Causality: The nitro group directs the incoming electrophile (bromine) to the C6 position, which is activated for electrophilic substitution.
-
-
Reaction: Heat the mixture gently (e.g., 50-70 °C) and stir for several hours until TLC analysis indicates the consumption of the starting material.
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Workup: After cooling, the reaction is quenched with a reducing agent solution (e.g., sodium thiosulfate) to destroy excess bromine. The mixture is then poured into water.
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Purification: The crude product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The final product, 2-Bromo-3,5-diethoxy-6-nitropyridine, is purified by column chromatography on silica gel.[2]
Reactivity and Synthetic Utility
The true value of 2-Bromo-3,5-diethoxy-6-nitropyridine lies in its predictable and versatile reactivity, which allows for its elaboration into a wide range of more complex molecules. The key reactive sites are the bromo and nitro groups.
Caption: Key reaction pathways for 2-Bromo-3,5-diethoxy-6-nitropyridine.
A. Nucleophilic Aromatic Substitution (SNAr)
This is the most prominent reaction pathway for this class of compounds. The bromine at the C2 position is an excellent leaving group because it is activated by both the ring nitrogen and the C6 nitro group.[2] This allows for facile displacement by a wide variety of nucleophiles.
-
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial attack of the nucleophile to form a stabilized Meisenheimer complex.[5]
-
Applications: This reaction is a cornerstone of medicinal chemistry for installing amines, ethers, and thioethers, which are common functionalities in drug molecules.[6][7] For example, reacting it with various primary or secondary amines in the presence of a base would yield a library of 2-amino-3,5-diethoxy-6-nitropyridines.
B. Reduction of the Nitro Group
The nitro group can be readily reduced to a primary amine under various conditions (e.g., catalytic hydrogenation with H₂/Pd, or using metals like iron or tin in acidic media).[3]
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Synthetic Value: This transformation is exceptionally useful because it unmasks a versatile amino group. The resulting 6-amino-2-bromo-3,5-diethoxypyridine is a bifunctional intermediate. The newly formed amine can undergo a host of reactions (e.g., amide coupling, sulfonamide formation, diazotization), while the bromine atom remains available for SNAr or cross-coupling reactions.
C. Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is a classic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination.[8]
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Applications: These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. A Suzuki coupling with an arylboronic acid, for instance, would produce 2-aryl-3,5-diethoxy-6-nitropyridine derivatives, enabling the rapid construction of bi-aryl scaffolds common in kinase inhibitors and other targeted therapies.[6][8]
Safety and Handling
As with any laboratory chemical, proper safety protocols must be strictly followed when handling 2-Bromo-3,5-diethoxy-6-nitropyridine and its precursors.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[9] Work should be conducted in a well-ventilated fume hood.[10]
-
Chemical Hazards:
-
Aromatic Nitro Compounds: These can be toxic and are often skin and respiratory irritants.[11] Some are suspected carcinogens.
-
Brominated Compounds: These are often irritating and require care to avoid skin contact and inhalation.[9][10]
-
Reagents: The acids and brominating agents used in the synthesis are highly corrosive and toxic. Handle with extreme care.[9]
-
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[10]
-
Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste in accordance with local regulations.[9]
Conclusion
2-Bromo-3,5-diethoxy-6-nitropyridine is a strategically functionalized heterocyclic compound with significant potential as a synthetic intermediate. Its well-defined reactivity, governed by the interplay of its bromo, nitro, and ethoxy substituents, allows for controlled and sequential modifications. Through key transformations such as nucleophilic aromatic substitution, nitro group reduction, and palladium-catalyzed cross-coupling, this molecule serves as an excellent starting point for the synthesis of diverse and complex chemical libraries, making it a valuable tool for professionals in drug discovery and materials science.
References
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- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
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- SciSpace. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
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- ChemicalBook. (n.d.). 2-Bromo-5-nitropyridine(4487-59-6) 1H NMR spectrum.
- Organic & Biomolecular Chemistry (RSC Publishing). (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
- BenchChem. (n.d.). The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors.
- Ningbo Inno Pharmchem Co.,Ltd. (2023). 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis.
- BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromo-6-methylisonicotinaldehyde.
- ResearchGate. (n.d.). Bromo‐derivatives of 3,5‐diethoxypyridine | Request PDF.
- PMC. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
- Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds.
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